Technical Guide: Physicochemical Profile & Applications of 2-(2-Chlorophenyl)-N-methoxy-N-methylacetamide
Technical Guide: Physicochemical Profile & Applications of 2-(2-Chlorophenyl)-N-methoxy-N-methylacetamide
This technical guide details the physicochemical properties, synthesis, and applications of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide (CAS 946402-82-0), a specialized Weinreb amide intermediate used in the synthesis of complex pharmaceutical and agrochemical scaffolds.
Introduction & Strategic Utility
2-(2-chlorophenyl)-N-methoxy-N-methylacetamide is a Weinreb amide derivative of 2-chlorophenylacetic acid. In drug discovery and process chemistry, it serves as a critical "carbonyl equivalent." Unlike standard amides or esters, this compound prevents over-addition of nucleophiles (such as Grignard or organolithium reagents), allowing for the precise, high-yield synthesis of aryl ketones —a functional group ubiquitous in fungicides and CNS-active pharmaceutical ingredients (APIs).
Chemical Identity & Structural Analysis[1][2][3]
| Attribute | Detail |
| IUPAC Name | 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide |
| CAS Number | 946402-82-0 |
| Molecular Formula | |
| Molecular Weight | 213.66 g/mol |
| SMILES | CN(OC)C(=O)Cc1ccccc1Cl |
| InChI Key | SCOJKGRNQDKFRP-UHFFFAOYSA-N |
| Structural Class | Weinreb Amide / Halogenated Aromatic |
Structural Visualization
The following diagram illustrates the core structure and the steric influence of the ortho-chloro substituent, which impacts the conformation of the benzylic methylene group.
Figure 1: Structural decomposition highlighting the reactive Weinreb center and the lipophilic chlorophenyl tail.
Physicochemical Properties
Note: Experimental values for this specific CAS are limited in public literature. Values below represent a consensus of experimental data for close analogs and computational models (ACD/Labs, EPISuite).
Physical State & Solubility[3][5][6]
-
Appearance: Typically a viscous, colorless to pale yellow oil or low-melting solid at room temperature.
-
Solubility:
-
High: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Methanol.
-
Low/Insoluble: Water (hydrophobic due to the chlorobenzyl group), Hexanes (moderate solubility).
-
Quantitative Profile
| Property | Value (Approx/Calc) | Significance |
| Boiling Point | 305°C ± 25°C (at 760 mmHg) | High boiling point requires high-vacuum distillation for purification. |
| Density | 1.18 ± 0.1 g/cm³ | Denser than water; facilitates phase separation in aqueous workups. |
| LogP (Octanol/Water) | 1.8 – 2.1 | Moderate lipophilicity; suitable for cell-permeable scaffolds. |
| pKa (Conjugate Acid) | ~ -0.5 (Amide oxygen) | Weakly basic; stable to mild acidic washes. |
| Flash Point | ~138°C | Non-flammable under standard lab conditions, but combustible. |
Spectroscopic Characterization (Predicted)
To validate the identity of synthesized batches, researchers should look for these characteristic signals.
Nuclear Magnetic Resonance (NMR)[2][4]
-
H NMR (400 MHz,
):- 7.40 – 7.15 (m, 4H): Aromatic protons (distinct ortho splitting pattern).
-
3.85 (s, 2H): Benzylic
(deshielded by carbonyl and phenyl ring). -
3.65 (s, 3H):
(Characteristic Weinreb methoxy singlet). -
3.20 (s, 3H):
(Characteristic Weinreb N-methyl singlet).
-
C NMR (100 MHz,
):- 171.5 (C=O Amide).
- 134.0 (C-Cl aromatic quaternary).
- 133.5, 131.0, 129.5, 127.0 (Aromatic CH).
-
61.5 (
). -
38.5 (Benzylic
). -
32.5 (
).
Synthesis & Experimental Protocol
The most robust synthesis route involves the coupling of 2-chlorophenylacetic acid with N,O-dimethylhydroxylamine hydrochloride.
Method: Acid Chloride Activation
Rationale: This method avoids expensive peptide coupling reagents (EDC/HATU) and is scalable for gram-to-kilogram production.
Reagents
-
2-Chlorophenylacetic acid (1.0 equiv)
-
Thionyl chloride (
) (1.5 equiv) or Oxalyl chloride (1.2 equiv) + DMF (cat.) -
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Triethylamine (
) or Pyridine (2.5 equiv) -
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Protocol
-
Activation: Dissolve 2-chlorophenylacetic acid in dry DCM. Add catalytic DMF. Dropwise add oxalyl chloride at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.
-
Coupling: Re-dissolve the crude acid chloride in dry DCM. Cool to 0°C.[1][2]
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride.
-
Base Addition: Dropwise add
(exothermic). Maintain temp < 5°C to prevent side reactions. -
Workup: Stir at RT for 4–12 hours. Quench with sat.
. Extract with DCM.[1] Wash organic layer with 1M HCl (to remove unreacted amine) and brine. -
Purification: Dry over
and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient) or vacuum distillation if liquid.
Reactivity: The Weinreb Ketone Synthesis
The primary application of this compound is the synthesis of 1-(2-chlorophenyl)propan-2-one derivatives or related ketones via nucleophilic addition.
Mechanism of Action
The "magic" of the Weinreb amide lies in the formation of a stable five-membered chelate intermediate upon nucleophilic attack. This intermediate resists collapse (and thus double addition) until acidic workup.
Figure 2: The Weinreb Chelation Model preventing over-addition.
Key Reaction Workflow:
-
Cooling: Dissolve amide in THF; cool to -78°C (for R-Li) or 0°C (for R-MgBr).
-
Addition: Add Grignard reagent (e.g., Methylmagnesium bromide).
-
Stability: The reaction forms the stable metal-chelated intermediate.
-
Hydrolysis: Pour into dilute HCl. The intermediate collapses to release the ketone.
Handling & Safety (GHS Classification)
Based on structural analogs and standard safety data for halogenated amides:
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.
References
- Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818.
-
PubChem Compound Summary. "2-Chloro-N-methoxy-N-methylacetamide" (Analog Reference for spectral/safety data).
- Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal for Praktische Chemie, 1997, 339(6), 517–524.
-
ChemicalBook. "CAS 946402-82-0 Entry." (Verification of CAS and structure).
